Questin

描述

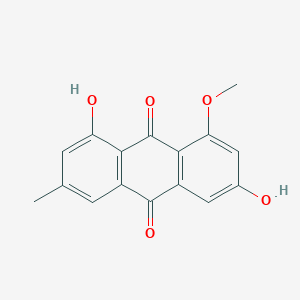

Structure

3D Structure

属性

IUPAC Name |

1,6-dihydroxy-8-methoxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-7-3-9-13(11(18)4-7)16(20)14-10(15(9)19)5-8(17)6-12(14)21-2/h3-6,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNPIWCQMVNINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191177 | |

| Record name | Questin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3774-64-9 | |

| Record name | Questin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3774-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Questin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003774649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Questin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-DIHYDROXY-8-METHOXY-3-METHYLANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z6321X03I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action of Questin?

An In-Depth Technical Guide to the Mechanism of Action of Quercetin

A Note on the Query: The initial topic specified "Questin." Based on available scientific literature, this is likely a misspelling of "Quercetin," a widely studied flavonoid. This guide will focus on the extensive body of research available for Quercetin.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is a ubiquitous plant flavonoid renowned for its pleiotropic pharmacological activities. It exerts potent antioxidant, anti-inflammatory, and anti-proliferative effects by modulating multiple intracellular signaling pathways and molecular targets. This document provides a comprehensive overview of Quercetin's core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling cascades.

Core Mechanisms of Action

Quercetin's biological effects are multi-faceted, stemming from its ability to interact with a wide array of cellular components. The principal mechanisms can be categorized as antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity

Quercetin's potent antioxidant effect is a cornerstone of its mechanism. It functions through two primary routes:

-

Direct Radical Scavenging: The polyphenolic structure of Quercetin allows it to donate hydrogen atoms, thereby neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) such as superoxide, hydroxyl radicals, and peroxynitrite. This direct scavenging activity protects cellular components like lipids, proteins, and DNA from oxidative damage.[1][2]

-

Modulation of Endogenous Antioxidant Systems: Quercetin enhances the body's intrinsic antioxidant defenses. It upregulates the expression and activity of antioxidant enzymes by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3][4] Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of genes encoding for enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione S-transferase (GST).[3] Quercetin also increases the intracellular levels of glutathione (GSH), a critical component of the cellular antioxidant system.[1][2]

Anti-Inflammatory Activity

Quercetin exerts significant anti-inflammatory effects by inhibiting key inflammatory pathways and mediators.

-

Inhibition of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Quercetin has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent expression of inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5][6][7]

-

Modulation of MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38, plays a crucial role in inflammation. Quercetin can suppress the phosphorylation of these kinases, leading to a downstream reduction in the activation of transcription factors like AP-1 and the production of inflammatory mediators.[5][8]

-

Enzyme Inhibition: Quercetin inhibits the activity of enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.

Anticancer Activity

Quercetin demonstrates significant anticancer potential through a variety of mechanisms that target the hallmarks of cancer.[9][10]

-

Induction of Apoptosis: Quercetin induces programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins (e.g., Bcl-2) and increasing the levels of pro-apoptotic proteins (e.g., Bax).[11] This leads to mitochondrial membrane permeabilization, cytochrome c release, and the activation of caspases (e.g., caspase-3 and caspase-9).[11][12] Quercetin can also activate the extrinsic pathway by upregulating death receptors like FAS, leading to the activation of caspase-8.[12]

-

Cell Cycle Arrest: Quercetin can halt the progression of the cell cycle in various cancer cell lines. It has been observed to cause cell cycle arrest at the G2/M phase and the G0/G1 phase by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[13]

-

Inhibition of Pro-Survival Signaling Pathways: Quercetin inhibits key signaling pathways that are often dysregulated in cancer and promote cell survival and proliferation. A primary target is the PI3K/Akt/mTOR pathway. By inhibiting PI3K and the subsequent phosphorylation of Akt and mTOR, Quercetin can suppress tumor growth.[8]

-

Inhibition of Angiogenesis: Quercetin can inhibit the formation of new blood vessels that supply tumors with nutrients. It targets the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical driver of angiogenesis.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic and anti-proliferative effects of Quercetin have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | 48 | 73 | |

| MCF-7 | Breast Cancer | Not Specified | 17.2 | |

| MDA-MB-231 | Breast Cancer | 48 | 85 | |

| A549 | Lung Cancer | 24 | 8.65 µg/mL | [11] |

| A549 | Lung Cancer | 48 | 7.96 µg/mL | [11] |

| A549 | Lung Cancer | 72 | 5.14 µg/mL | [11] |

| H69 | Lung Cancer | 24 | 14.2 µg/mL | [11] |

| H69 | Lung Cancer | 48 | 10.57 µg/mL | [11] |

| H69 | Lung Cancer | 72 | 9.18 µg/mL | [11] |

| HL-60 | Leukemia | 96 | ~7.7 | [13] |

| HL-60 | Leukemia | Not Specified | ~20.1 (TPK inh.) | [13] |

| HL-60 | Leukemia | Not Specified | ~30.9 (PKC inh.) | [13] |

| CT-26 | Colon Carcinoma | Not Specified | Varies (10-120) | [12] |

| LNCaP | Prostate Adenocarcinoma | Not Specified | Varies (10-120) | [12] |

Note: IC₅₀ values can vary significantly based on the specific experimental conditions, including cell density, passage number, and assay methodology.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by Quercetin and a general workflow for assessing its cytotoxic effects.

Figure 1: Quercetin inhibits the PI3K/Akt/mTOR signaling pathway.

Figure 2: Quercetin inhibits the NF-κB inflammatory pathway.

Figure 3: General experimental workflow for assessing Quercetin's effects.

Key Experimental Protocols

The following are generalized protocols for common assays used to elucidate Quercetin's mechanism of action. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1.5 x 10⁴ to 2 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[5][8]

-

Treatment: Prepare serial dilutions of Quercetin (e.g., 10, 25, 50, 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the Quercetin-containing medium. Include vehicle-only (e.g., DMSO) control wells.

-

Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.[5]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Quercetin for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.

-

Incubation: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension. Incubate for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples immediately using a flow cytometer.

-

Data Analysis:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify the expression levels of specific proteins (e.g., p-Akt, Akt, p-p38, NF-κB p65).

-

Cell Lysis: After treatment with Quercetin, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.[12]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-p-Akt) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1-2 hours at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

Conclusion

Quercetin is a pleiotropic compound that influences a multitude of cellular processes. Its mechanism of action is complex, involving the synergistic modulation of antioxidant defense systems, key inflammatory cascades like NF-κB and MAPK, and critical cancer-related pathways such as PI3K/Akt. The data presented in this guide underscore its potential as a therapeutic agent in diseases underpinned by oxidative stress, inflammation, and uncontrolled cell proliferation. Further research, including well-designed clinical trials, is warranted to fully translate these preclinical findings into therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Intensive Running Enhances NF-κB Activity in the Mice Liver and the Intervention Effects of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quercetin protects against neuronal toxicity by activating the PI3K/Akt/GSK-3β pathway in vivo models of MPTP-induced Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quercetin Decreases Th17 Production by Down-Regulation of MAPK- TLR4 Signaling Pathway on T Cells in Dental Pulpitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of PI3K/AKT/GLUT1 Signaling Pathway by Quercetin in the Treatment of Psoriasis [imrpress.com]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. wjbphs.com [wjbphs.com]

- 13. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fungal Metabolite Questin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Questin, a naturally occurring anthraquinone, has garnered interest in the scientific community for its diverse biological activities, including antibacterial, antiprotozoal, and anticancer properties. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and mechanism of action of this compound. Detailed experimental protocols for its isolation, purification, and biological evaluation are presented, along with a summary of key quantitative data. Furthermore, this guide visualizes the known signaling pathway affected by this compound, offering a valuable resource for researchers and professionals in drug development and natural product chemistry.

Discovery and History

This compound was first isolated in 1964 by Stickings and his colleagues from the fungus Penicillium frequentans Westling.[1] In their publication, "Metabolites of Penicillium frequentans Westling: isolation of sulochrin, asterric acid, (+)-bisdechlorogeodin and two new substituted anthraquinones, this compound and questinol," they detailed the characterization of this novel compound.[1] The name "this compound" is likely derived from the producing organism or the location of its discovery, a common practice in the naming of natural products, though the exact etymology is not explicitly stated in the initial report.[2]

Subsequent studies have identified this compound in other fungal species, notably Aspergillus terreus and Aspergillus flavipes, often alongside its precursor, emodin.[3][4] These findings have expanded the known sources of this compound and facilitated further investigation into its biosynthesis and biological functions.

Chemical Properties

This compound is a dihydroxyanthraquinone with the chemical name 1,6-dihydroxy-8-methoxy-3-methylanthracene-9,10-dione. It is structurally related to emodin, differing by the presence of a methoxy group at the C-8 position.[5]

| Property | Value |

| Molecular Formula | C₁₆H₁₂O₅ |

| Molecular Weight | 284.26 g/mol |

| CAS Number | 3774-64-9 |

| Appearance | Yellow solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and dichloromethane |

Biosynthesis

The biosynthesis of this compound in fungi follows the polyketide pathway, a common route for the production of many fungal secondary metabolites.[3][6] The pathway begins with the iterative condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form a polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions to yield the key intermediate, emodin anthrone, which is subsequently oxidized to emodin.[7][8]

The final step in the biosynthesis of this compound is the O-methylation of emodin at the C-8 hydroxyl group. This reaction is catalyzed by an S-adenosyl methionine (SAM)-dependent O-methyltransferase.[7]

Mechanism of Action and Biological Activities

This compound exhibits a range of biological activities, with its primary known mechanism of action being the inhibition of the cell division cycle 25B (Cdc25B) phosphatase.[9] Cdc25B is a dual-specificity phosphatase that plays a crucial role in the G2/M transition of the cell cycle by dephosphorylating and activating cyclin-dependent kinase 1 (CDK1).[10][11] By inhibiting Cdc25B, this compound prevents the activation of the CDK1/Cyclin B complex, leading to cell cycle arrest at the G2/M checkpoint and subsequent apoptosis.[12]

Quantitative Data on Biological Activities

| Activity | Organism/Cell Line | Parameter | Value | Reference |

| Antibacterial | Vibrio harveyi | MIC | 31.25 µg/mL | - |

| Vibrio anguillarum | MIC | 62.5 µg/mL | - | |

| Vibrio cholerae | MIC | 62.5 µg/mL | - | |

| Vibrio parahaemolyticus | MIC | 125 µg/mL | - | |

| Antiprotozoal | Tritrichomonas foetus | MIC | 12.5 µg/mL | - |

| Anticancer | SW620 (colon cancer) | GI₅₀ | 0.9 µg/mL | - |

Note: Specific references for the quantitative data in the table were not available in the provided search results.

Signaling Pathway Affected by this compound

The inhibition of Cdc25B by this compound disrupts the normal progression of the cell cycle. The following diagram illustrates the signaling cascade leading to mitotic entry and the point of inhibition by this compound.

Experimental Protocols

Isolation and Purification of this compound from Fungal Culture

This protocol is a general guideline for the isolation and purification of anthraquinones from fungal cultures and can be adapted for this compound production from Aspergillus or Penicillium species.

Workflow:

Methodology:

-

Fermentation: Culture the selected fungal strain (e.g., Aspergillus terreus) in a suitable liquid or solid medium known to promote secondary metabolite production.

-

Extraction: After an appropriate incubation period, extract the fungal biomass and/or the culture broth with an organic solvent such as ethyl acetate.

-

Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate fractions based on polarity.

-

Purification: Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).[10][13][14]

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial strains.

-

Prepare Bacterial Inoculum: Culture the test bacterium overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 10⁵ CFU/mL).

-

Serial Dilution of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no this compound) and negative (no bacteria) control wells.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cdc25B Phosphatase Inhibition Assay

This protocol describes an in vitro assay to measure the inhibitory activity of this compound against Cdc25B phosphatase using the substrate p-nitrophenyl phosphate (pNPP).[15][16][17]

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT). Prepare a stock solution of pNPP.

-

Assay Setup: In a 96-well plate, add the assay buffer, recombinant human Cdc25B enzyme, and varying concentrations of this compound (dissolved in DMSO). Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Add the pNPP substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the concentration of this compound that inhibits 50% of the Cdc25B activity (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of GI₅₀ in SW620 Colon Cancer Cells

This protocol details the MTT assay for determining the 50% growth inhibition (GI₅₀) concentration of this compound on the SW620 human colon adenocarcinoma cell line.[18][19][20][21]

-

Cell Seeding: Seed SW620 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours). Include untreated and solvent-only controls.

-

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

-

GI₅₀ Calculation: Calculate the GI₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell growth compared to the untreated control.

Conclusion

This compound is a fungal-derived anthraquinone with promising therapeutic potential. Its ability to inhibit Cdc25B phosphatase and induce cell cycle arrest makes it an interesting candidate for further investigation in cancer chemotherapy. The detailed information and protocols provided in this guide aim to facilitate future research into the biological activities and potential applications of this intriguing natural product. Further studies are warranted to fully elucidate its biosynthetic pathway, explore its structure-activity relationships, and evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. Studies in the biochemistry of micro-organisms. 115. Metabolites of Penicillium frequentans Westling: isolation of sulochrin, asterric acid, (+)-bisdechlorogeodin and two new substituted anthraquinones, this compound and questinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fungikingdom.net [fungikingdom.net]

- 3. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C16H12O5 | CID 160717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a co ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03610J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cdc25 Phosphatases Are Required for Timely Assembly of CDK1-Cyclin B at the G2/M Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cdc25B cooperates with Cdc25A to induce mitosis but has a unique role in activating cyclin B1–Cdk1 at the centrosome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inappropriate Activation of Cyclin-dependent Kinases by the Phosphatase Cdc25b Results in Premature Mitotic Entry and Triggers a p53-dependent Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthetic machineries of anthraquinones and bisanthraquinones in Talaromyces islandicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification and Characterization of the Asperthecin Gene Cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciencellonline.com [sciencellonline.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. resources.amsbio.com [resources.amsbio.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. texaschildrens.org [texaschildrens.org]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. assaygenie.com [assaygenie.com]

Quercetin: A Comprehensive Technical Guide on its Biological Roles and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin, a ubiquitous plant flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] Found abundantly in fruits, vegetables, and grains, this polyphenolic compound exhibits potent antioxidant, anti-inflammatory, anticancer, and antiviral properties.[1][2] Its pleiotropic effects stem from its ability to modulate multiple intracellular signaling pathways and molecular targets, making it a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological roles and significance of quercetin, with a focus on its mechanisms of action, involvement in key signaling cascades, and relevant quantitative data for researchers and drug development professionals.

Introduction

Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is a prominent member of the flavonol subclass of flavonoids.[1][2] Its chemical structure, characterized by multiple hydroxyl groups and a C6-C3-C6 backbone, underpins its potent antioxidant and free-radical scavenging activities.[3] Beyond its direct antioxidant effects, quercetin influences a remarkable array of cellular processes, including cell cycle regulation, apoptosis, inflammation, and signal transduction.[4][5] This guide will delve into the molecular mechanisms underlying these effects and present key experimental data to inform future research and development.

Physicochemical Properties and Pharmacokinetics

Quercetin is a yellow crystalline solid with poor solubility in water but is soluble in alkaline aqueous solutions and organic solvents like ethanol.[2] The oral bioavailability of quercetin in its aglycone form is relatively low and variable among individuals.[6] However, when ingested as glycosides from dietary sources, its absorption can be enhanced.[6][7]

Table 1: Pharmacokinetic Parameters of Quercetin in Humans

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Peak Plasma Concentration (Cmax) | 2.3 ± 1.5 µg/mL | Following oral administration of onion supplement (equivalent to 100 mg quercetin) | [7][8] |

| Time to Peak Plasma Concentration (Tmax) | 0.7 ± 0.3 hours | Following oral administration of quercetin-4′-O-glucoside | [7][8] |

| Terminal Elimination Half-life (t1/2) | Approximately 11 hours | Following administration of various quercetin formulations | [7] |

| Oral Clearance (CL/F) | 3.5 x 104 L/h | Population pharmacokinetic model |[9] |

Biological Roles and Mechanisms of Action

Quercetin's biological activities are multifaceted, impacting numerous physiological and pathological processes.

Antioxidant and Anti-inflammatory Effects

Quercetin is a potent antioxidant capable of scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[3][10] This activity is attributed to its ability to donate hydrogen atoms from its hydroxyl groups. Furthermore, quercetin exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase.[10][11]

Anticancer Activity

A substantial body of research has demonstrated the anticancer potential of quercetin against various cancer types, including breast, lung, colon, and prostate cancers.[11] Its antitumor effects are mediated through several mechanisms:

-

Induction of Apoptosis: Quercetin can trigger programmed cell death in cancer cells through both the intrinsic and extrinsic apoptotic pathways.[5][12] It modulates the expression of key apoptotic proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2.[12]

-

Cell Cycle Arrest: Quercetin can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M or G0/G1 phases.[4][13]

-

Inhibition of Angiogenesis: Quercetin has been shown to inhibit the formation of new blood vessels that supply tumors, a critical step in tumor growth and metastasis.[4]

-

Modulation of Signaling Pathways: As detailed in Section 4, quercetin can interfere with key signaling pathways that are often dysregulated in cancer.[5][14]

Table 2: IC50 Values of Quercetin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

|---|---|---|---|---|

| A549 | Lung Cancer | 8.65 | 24 | [12] |

| A549 | Lung Cancer | 7.96 | 48 | [12] |

| A549 | Lung Cancer | 5.14 | 72 | [12] |

| H69 | Lung Cancer | 14.2 | 24 | [12] |

| H69 | Lung Cancer | 10.57 | 48 | [12] |

| H69 | Lung Cancer | 9.18 | 72 | [12] |

| MCF-7 | Breast Cancer | 73 | 48 | [15] |

| MDA-MB-231 | Breast Cancer | 85 | 48 | [15] |

| HL-60 | Promyelocytic Leukemia | ~7.7 | 96 | [13] |

| CT-26 | Colon Carcinoma | Varies (dose-dependent) | 24, 48, 72 | [16] |

| LNCaP | Prostate Cancer | Varies (dose-dependent) | 24, 48, 72 | [16] |

| MOLT-4 | T-cell Leukemia | Varies (dose-dependent) | 24, 48, 72 | [16] |

| Raji | B-cell Lymphoma | Varies (dose-dependent) | 24, 48, 72 |[16] |

Neuroprotective Effects

Quercetin has demonstrated neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases.[4] Its ability to cross the blood-brain barrier allows it to exert its antioxidant and anti-inflammatory effects within the central nervous system.[17] Furthermore, quercetin can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, which contributes to its neuroprotective effects.[17][18]

Cardiovascular Protection

Quercetin may contribute to cardiovascular health by improving endothelial function, reducing blood pressure, and lowering cholesterol levels.[11] Its anti-inflammatory and antioxidant properties also play a role in mitigating the pathogenesis of atherosclerosis.

Antimicrobial and Antiviral Activities

Quercetin has been shown to possess broad-spectrum antibacterial properties and can inhibit the growth of various pathogenic bacteria.[4] Its mechanisms of action include damaging bacterial cell walls and inhibiting nucleic acid synthesis.[4] Additionally, quercetin has demonstrated antiviral activity against a range of viruses.

Modulation of Key Signaling Pathways

Quercetin's diverse biological effects are largely attributed to its ability to modulate multiple intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Quercetin has been shown to inhibit this pathway by decreasing the expression of key components such as AKT and mTOR.[5][19]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Quercetin can modulate the MAPK pathway, although its effects can be context-dependent, either inducing or inhibiting the phosphorylation of key kinases like ERK, JNK, and p38.[5][14]

Wnt/β-catenin Pathway

The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis, and its aberrant activation is linked to cancer. Quercetin can suppress this pathway by inhibiting the nuclear translocation of β-catenin.[5][14]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Quercetin can activate Nrf2, leading to the transcription of antioxidant enzymes and conferring protection against oxidative stress.[17][18]

Toxicological Profile

Quercetin is generally considered safe, especially when consumed as part of a balanced diet.[20] However, high-dose supplementation may lead to some adverse effects. In a 2-year study in rats, very high doses of quercetin were associated with an increased incidence of benign tumors of the renal tubular epithelium in males.[21] Other studies have suggested potential mutagenicity in vitro, though this has not been consistently observed in vivo.[20][21] Human studies with oral doses up to 1 gram per day for several months have generally not reported significant adverse effects.[22]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of quercetin on cancer cell lines.

Methodology:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of quercetin (and a vehicle control) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by quercetin.

Methodology:

-

Treat cells with the desired concentrations of quercetin for the specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins in signaling pathways modulated by quercetin.

Methodology:

-

Lyse quercetin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Clinical Significance and Future Directions

The extensive preclinical data on quercetin's therapeutic potential has prompted numerous clinical trials.[23][24] These trials are investigating the efficacy of quercetin in a wide range of conditions, including cancer, cardiovascular diseases, and viral infections.[23][24] While promising, further well-designed clinical studies are necessary to establish optimal dosing, long-term safety, and clinical efficacy in humans. Future research should also focus on developing novel delivery systems to enhance the bioavailability of quercetin.

Conclusion

Quercetin is a remarkable natural compound with a broad spectrum of biological activities. Its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation underscores its significant therapeutic potential. This technical guide has provided a comprehensive overview of the current understanding of quercetin's biological roles, supported by quantitative data and experimental methodologies. Continued research into the molecular mechanisms and clinical applications of quercetin is warranted to fully harness its potential for the prevention and treatment of human diseases.

References

- 1. Quercetin and its role in biological functions: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overviews of Biological Importance of Quercetin: A Bioactive Flavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Activity of Quercetin: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. scispace.com [scispace.com]

- 9. Quercetin pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quercetin Regulates Sestrin 2-AMPK-mTOR Signaling Pathway and Induces Apoptosis via Increased Intracellular ROS in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. Toxicity and carcinogenicity studies of quercetin, a natural component of foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quercetin and its side effects - Beyond Lifespan Blog [beyond-lifespan.com]

- 23. Facebook [cancer.gov]

- 24. clinicaltrials.eu [clinicaltrials.eu]

In Vitro Studies of Quercetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin, a naturally occurring flavonoid found in a variety of fruits, vegetables, and grains, has garnered significant attention in the scientific community for its diverse pharmacological properties. Extensive in vitro research has demonstrated its potent antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive overview of the key in vitro studies on quercetin, with a focus on its mechanisms of action, experimental protocols, and quantitative data. Detailed methodologies for crucial assays are presented, and the signaling pathways modulated by quercetin are visually represented. This document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is a prominent dietary antioxidant.[1] Its molecular structure, rich in hydroxyl groups, contributes to its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[2][3] Beyond its antioxidant capacity, quercetin has been shown to modulate several key signaling pathways involved in inflammation and carcinogenesis.[4][5] This guide summarizes the substantial body of in vitro evidence that underscores the therapeutic potential of quercetin.

Anticancer Effects of Quercetin

Quercetin has been demonstrated to inhibit the proliferation of a wide range of cancer cell lines in a dose- and time-dependent manner.[6][7] The primary mechanism of its anticancer activity is the induction of apoptosis, or programmed cell death.[5][6]

Quantitative Data: Cytotoxicity of Quercetin in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of quercetin in various cancer cell lines as determined by the MTT assay.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| CT-26 | Colon Carcinoma | 24 | 118.1 ± 5.55 | [6] |

| CT-26 | Colon Carcinoma | 48 | 97.5 ± 4.31 | [8] |

| CT-26 | Colon Carcinoma | 72 | 27.2 ± 1.52 | [8] |

| LNCaP | Prostate Adenocarcinoma | 24 | 110.7 ± 4.30 | [8] |

| LNCaP | Prostate Adenocarcinoma | 48 | 72.6 ± 5.15 | [8] |

| LNCaP | Prostate Adenocarcinoma | 72 | 41.3 ± 2.11 | [6] |

| PC3 | Human Prostate | 24 | >120 | [6] |

| PC3 | Human Prostate | 48 | 101.2 ± 4.21 | [6] |

| PC3 | Human Prostate | 72 | 65.4 ± 3.42 | [6] |

| MCF-7 | Breast Cancer | 24 | >120 | [6] |

| MCF-7 | Breast Cancer | 48 | 115.4 ± 5.53 | [6] |

| MCF-7 | Breast Cancer | 72 | 54.2 ± 2.48 | [6] |

| MOLT-4 | Acute Lymphoblastic Leukemia | 24 | 85.3 ± 3.15 | [6] |

| MOLT-4 | Acute Lymphoblastic Leukemia | 48 | 41.6 ± 2.11 | [6] |

| MOLT-4 | Acute Lymphoblastic Leukemia | 72 | 18.2 ± 1.01 | [6] |

| U266B1 | Human Myeloma | 24 | 90.1 ± 4.01 | [6] |

| U266B1 | Human Myeloma | 48 | 55.3 ± 2.53 | [6] |

| U266B1 | Human Myeloma | 72 | 21.4 ± 1.21 | [6] |

| Raji | Human Lymphoid | 24 | 79.5 ± 3.51 | [6] |

| Raji | Human Lymphoid | 48 | 33.1 ± 1.55 | [6] |

| Raji | Human Lymphoid | 72 | 15.2 ± 0.54 | [6] |

| CHO | Ovarian Cancer | 24 | >120 | [6] |

| CHO | Ovarian Cancer | 48 | 109.2 ± 4.51 | [6] |

| CHO | Ovarian Cancer | 72 | 70.3 ± 3.52 | [6] |

| A549 | Lung Cancer | 24 | 8.65 µg/ml | [7] |

| A549 | Lung Cancer | 48 | 7.96 µg/ml | [7] |

| A549 | Lung Cancer | 72 | 5.14 µg/ml | [7] |

| H69 | Lung Cancer | 24 | 14.2 µg/ml | [7] |

| H69 | Lung Cancer | 48 | 10.57 µg/ml | [7] |

| H69 | Lung Cancer | 72 | 9.18 µg/ml | [7] |

| MDA-MB-231 | Breast Cancer | 48 | 295 µM | [9] |

| T47D | Breast Cancer | - | IC50 of Doxorubicin reduced from 250nM to 50nM with 25µM Quercetin | [10] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]

Materials:

-

Cancer cell lines

-

96-well plates

-

Quercetin

-

MTT solution (0.5 mg/ml)

-

Dimethyl sulfoxide (DMSO)

-

Culture medium

Procedure:

-

Seed cancer cells in 96-well plates at a density of 1.5 x 10^4 cells/well and incubate overnight.[6][9]

-

Treat the cells with various concentrations of quercetin (e.g., 10, 20, 40, 80, 120 µM) and incubate for 24, 48, or 72 hours.[6]

-

After the incubation period, remove the medium containing quercetin and add MTT solution to each well.[9]

-

Incubate the plates in the dark for 4 hours.[9]

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.[10]

-

Measure the absorbance at 570 nm using a microplate reader.[12]

Experimental Workflow: Cytotoxicity Assessment

References

- 1. In vitro and Molecular Docking Analysis of Quercetin as an Anti-inflammatory and Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quercetin synergistically potentiates the anti-metastatic effect of 5-fluorouracil on the MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journal.waocp.org [journal.waocp.org]

- 11. wjbphs.com [wjbphs.com]

- 12. Effects of Quercetin-Loaded Nanoparticles on MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the In Vivo Effects of Questin in Animal Models: A Note on the Subject

Initial searches for a compound named "Questin" within scientific and research databases have not yielded specific results for its in vivo effects in animal models. The term "this compound" does not correspond to a recognized compound in the publicly available scientific literature detailing toxicological, pharmacokinetic, or mechanistic studies in animals.

This suggests two possibilities:

-

"this compound" may be a typographical error. It is possible that the intended subject of this technical guide is a compound with a similar name for which extensive research exists. The most probable candidates are:

-

Quetiapine: An atypical antipsychotic medication with a significant body of research on its in vivo effects in various animal models of neurological and psychiatric disorders.

-

Quercetin: A naturally occurring flavonoid with numerous studies investigating its antioxidant, anti-inflammatory, and other pharmacological effects in animal models.

-

-

"this compound" may be a very new, proprietary, or internal designation for a compound not yet described in published literature. In this case, no public data would be available to construct the requested technical guide.

Path Forward

To provide a comprehensive and accurate technical guide that meets the core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways, it is crucial to first clarify the intended compound.

We propose to proceed by generating the requested in-depth technical guide for either Quetiapine or Quercetin , as there is a wealth of scientific data available for both to fulfill the user's request.

Please specify which of these compounds you would like the technical guide to focus on. Once the target compound is confirmed, a thorough compilation of its in vivo effects in animal models, including tabulated data, detailed methodologies, and Graphviz diagrams of relevant signaling pathways, will be provided.

Unveiling the Enigma: A Technical Guide to Questin Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless pursuit of novel therapeutics, the identification and validation of a drug's molecular target are the foundational steps that dictate the trajectory of a research program. This guide provides an in-depth exploration of the multifaceted process of target identification and validation, using the hypothetical novel compound, "Questin," as a case study to illustrate the core principles and methodologies. While "this compound" is a conceptual agent, the experimental workflows, data interpretation, and strategic considerations detailed herein represent the current state-of-the-art in drug discovery. This document is intended to serve as a comprehensive resource for researchers navigating the complexities of elucidating a compound's mechanism of action and validating its therapeutic potential.

The journey from a promising bioactive compound to a clinically viable drug is fraught with challenges, with a significant rate of attrition often attributed to a lack of a well-defined molecular target or a misunderstanding of its role in the disease pathology.[1][2] A robust target identification and validation strategy is therefore not just a preliminary step but a continuous process of evidence gathering that de-risks a project and paves the way for rational drug design and development.

This guide will systematically dissect the key stages of this process, from initial hypothesis generation and target discovery to the rigorous experimental validation required to confirm the biological relevance of the identified target. We will delve into a diverse array of methodologies, encompassing both cutting-edge and classical techniques, and provide detailed protocols for their implementation. All quantitative data will be presented in a structured tabular format to facilitate clear comparison and interpretation. Furthermore, complex signaling pathways and experimental workflows will be visualized using Graphviz diagrams to provide intuitive and accessible representations of intricate biological processes.

Section 1: Target Identification: The Quest for this compound's Molecular Partner

Target identification is the process of pinpointing the specific biological molecule, typically a protein, that a drug interacts with to produce its therapeutic effect.[3] The approaches to this crucial phase can be broadly categorized into hypothesis-driven and unbiased methods.

1.1 Hypothesis-Driven Approaches

These methods are predicated on prior knowledge of the disease biology or the compound's chemical class. For a novel compound like this compound, a hypothesis-driven approach might involve screening it against a panel of known targets implicated in the relevant disease area.

1.2 Unbiased (Phenotypic) Approaches

In contrast, unbiased approaches do not rely on pre-existing assumptions about the target. They often start with a desired phenotypic outcome (e.g., cancer cell death) and then work backward to identify the molecular target responsible for that effect.[4]

Key Experimental Protocols for Target Identification:

-

Affinity Chromatography-Mass Spectrometry (AC-MS): This is a powerful technique for isolating and identifying the binding partners of a compound.[4]

-

Yeast Two-Hybrid (Y2H) Screening: A genetic method used to discover protein-protein interactions and identify the targets of small molecules.[5]

-

Genetic Screens (CRISPR/Cas9, RNAi): These methods can be used to systematically knock out or knock down genes to identify those that are essential for the compound's activity.[1][6]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

References

- 1. wjbphs.com [wjbphs.com]

- 2. Target identification and validation in research | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. Emerging Roles for Intersectin (ITSN) in Regulating Signaling and Disease Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nuvisan.com [nuvisan.com]

A Technical Guide to the Natural Sources and Isolation of Quercetin

Abstract: Quercetin, a prominent dietary flavonoid, has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the primary natural sources of quercetin, detailed protocols for its extraction and isolation, and its modulatory effects on key cellular signaling pathways. Quantitative data are systematically presented, and experimental workflows and molecular interactions are visualized to facilitate a deeper understanding of this versatile flavonol.

Natural Sources of Quercetin

Quercetin is ubiquitously distributed in the plant kingdom, primarily as glycosides (e.g., rutin, quercetin-3-O-rutinoside).[1][2] Its concentration varies significantly depending on the plant species, part of the plant (skins and leaves often have higher concentrations), and cultivation conditions.[3] Light exposure, in particular, stimulates the production of quercetin.[3] The average dietary intake is estimated to be between 10–100 mg per day.[4]

Data Presentation: Quercetin Content in Plant Sources

The following tables summarize the quercetin content in various dietary and medicinal plants, providing a valuable reference for sourcing raw materials.

Table 1: Quercetin Content in Selected Dietary Sources

| Food Source | Quercetin Content (mg/100g fresh weight) |

|---|---|

| Capers, canned | 180 - 365[5][6] |

| Onions (Red) | 39 - 300[5][7] |

| Onions (Yellow) | ~300[7] |

| Asparagus, cooked | 23.1[8] |

| Cranberries | 22[5] |

| Blueberries | 7 - 14[5] |

| Kale | 7 - 9[5][7] |

| Apples (with skin) | 5[5] |

| Grapes (Dark-colored) | 3[5] |

| Broccoli, raw | 3[5] |

Table 2: Quercetin Content in Selected Medicinal Plants (Dry Weight)

| Plant Source | Quercetin Content (mg/kg or ppm) |

|---|---|

| Pistacia eurycarpa | 84,037 (84.0 mg/g)[9][10] |

| Portulaca oleracea (Purslane) | 390 (39 mg/kg)[11] |

| Rosa canina (Rose Hip) | 310 (31 mg/kg)[11] |

| Urtica dioica (Nettle) | 190 (19 mg/kg)[11] |

| Terebinthina sp. | 100 (10 mg/kg)[11] |

| Mint | 10,800 (10.8 mg/g)[12] |

| Coriander | 6,150 (6.15 mg/g)[12] |

Isolation and Purification Methodologies

The isolation of quercetin from plant matrices is a multi-step process involving extraction, hydrolysis of glycosidic bonds, and purification. Several methods exist, each with distinct advantages in terms of efficiency, solvent consumption, and scalability.[9]

General Experimental Workflow

The overall process for isolating quercetin from a raw plant source can be summarized in the following workflow.

Experimental Protocols: Extraction

The initial step involves extracting quercetin glycosides from the prepared plant powder. Ethanol is often the solvent of choice due to the high polarity of flavonoids.[9][10]

Protocol 2.1.1: Soxhlet Extraction This conventional method uses continuous percolation of a solvent through the plant material.

-

Preparation: Place 2g of dried, powdered plant material into a thimble (e.g., filter paper).[9]

-

Apparatus Setup: Place the thimble inside a Soxhlet extractor. Add 150 mL of 80% ethanol to the round-bottom distillation flask.[9]

-

Extraction: Heat the solvent to its boiling point. Allow the extraction to proceed continuously for 5-10 hours.[9][13]

-

Collection: After the extraction is complete, cool the apparatus and collect the ethanolic extract from the distillation flask.

-

Concentration: Concentrate the extract using a rotary evaporator at 40°C to remove the solvent.[9]

Protocol 2.1.2: Ultrasound-Assisted Extraction (UAE) UAE uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time.[9]

-

Preparation: Mix 2g of the plant powder with 40 mL of 70% ethanol in a glass vial (1:20 w/v ratio).[9][14]

-

Sonication: Place the vial in an ultrasonic bath. Sonicate at a frequency of 37-40 kHz for 15 minutes at a controlled temperature of 70°C.[9][14]

-

Separation: Centrifuge the mixture at 7000 rpm for 30 minutes to pellet the solid material.[15]

-

Collection: Decant and collect the supernatant containing the dissolved quercetin glycosides.

-

Concentration: Concentrate the extract using a rotary evaporator.

Experimental Protocols: Hydrolysis and Purification

In nature, quercetin exists predominantly as glycosides. Acid hydrolysis is required to cleave the sugar moieties and yield the quercetin aglycone.

Protocol 2.2.1: Acid Hydrolysis This protocol converts quercetin glycosides (like rutin) into quercetin aglycone.

-

Preparation: Dissolve the concentrated crude extract in a solution of 80% ethanol.[2]

-

Acidification: Add hydrochloric acid (HCl) to the solution to a final concentration of 0.5 M - 1.2 M.[2][11]

-

Heating: Heat the mixture in a boiling water bath (approx. 90-100°C) for 1-3 hours with occasional shaking.[2][8][16]

-

Neutralization & Collection: Cool the solution. The quercetin aglycone, being less soluble, will precipitate. Filter the precipitate and wash it with distilled water until a neutral pH is achieved.[16]

-

Drying: Dry the purified quercetin precipitate at 60-80°C.[9][16]

Protocol 2.2.2: Column Chromatography Purification For higher purity, the hydrolyzed product can be further purified using column chromatography.

-

Column Preparation: Prepare a chromatography column (e.g., 50 cm x 1 cm) packed with silica gel (100–200 mesh) as the stationary phase.[10][17]

-

Sample Loading: Dissolve the dried quercetin precipitate from the hydrolysis step in a minimal amount of the mobile phase (e.g., 80% methanol) and load it onto the column.[18][19]

-

Elution: Elute the column with the mobile phase (e.g., 80% methanol or a gradient system like hexane:ethyl acetate).[17][18][19][20]

-

Fraction Collection: Collect fractions of the eluate (e.g., 5 mL each).[17]

-

Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) against a quercetin standard to identify the fractions containing pure quercetin.[10][19]

-

Final Step: Combine the pure fractions and evaporate the solvent to obtain purified quercetin.[19]

Quercetin's Role in Cellular Signaling Pathways

Quercetin exerts its biological effects by modulating multiple intracellular signaling pathways, primarily those involved in inflammation, apoptosis, and antioxidant defense.[21]

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Aberrant activation is common in various cancers. Quercetin has been shown to inhibit this pathway by suppressing the phosphorylation of key components like PI3K and Akt.[21][22][23] This inhibition can suppress cancer cell survival and induce apoptosis.[23]

Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound by Keap1, targeting it for degradation.[24] Quercetin can activate this pathway, leading to the translocation of Nrf2 to the nucleus.[24][25] There, it initiates the transcription of antioxidant genes, enhancing the cell's defense against oxidative stress.[25][26]

References

- 1. Quercetin as one of the most abundant represented biological valuable plant components with remarkable chemoprotective effects - A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conversion of Rutin to Quercetin by Acid Treatment in Relation to Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6 Foods High in Quercetin and Why You Need It [webmd.com]

- 4. Quercetin: Benefits, Foods, and How to Increase Your Intake [healthline.com]

- 5. 10 Foods High in Quercetin (+ 5 Benefits) - Life Extension [lifeextension.com]

- 6. researchgate.net [researchgate.net]

- 7. 8 Foods with Highest Concentration of Quercetin [longevity.technology]

- 8. Estimated Daily Intake and Seasonal Food Sources of Quercetin in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity [imrpress.com]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. phytojournal.com [phytojournal.com]

- 13. tsijournals.com [tsijournals.com]

- 14. mdpi.com [mdpi.com]

- 15. Effective and Selective Extraction of Quercetin from Onion (Allium cepa L.) Skin Waste Using Water Dilutions of Acid-Based Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Simple Way for the Preparation of Natural Antioxidant Quercetin from Rutin by Subcritical Water - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isolation, purification and characterization of quercetin from Cucumis sativus peels; its antimicrobial, antioxidant and cytotoxicity evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. paspk.org [paspk.org]

- 19. jmp.ir [jmp.ir]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. aacrjournals.org [aacrjournals.org]

- 24. The Effects of Quercetin on the Nrf2 Pathway [casi.org]

- 25. benthamdirect.com [benthamdirect.com]

- 26. researchgate.net [researchgate.net]

Quercetin Analogues: A Deep Dive into Biological Activity and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Quercetin, a ubiquitous flavonoid found in a variety of fruits and vegetables, has long been recognized for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] However, its clinical application is often hampered by poor bioavailability, limited aqueous solubility, and rapid metabolism.[1][3] This has spurred significant interest in the synthesis and biological evaluation of quercetin analogues with improved physicochemical and pharmacological profiles. This technical guide provides a comprehensive overview of the biological activities of various quercetin analogues, with a focus on their anticancer properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity of Quercetin Analogues

The modification of quercetin's core structure has yielded a plethora of analogues with enhanced cytotoxic activity against various cancer cell lines. These modifications primarily involve O-alkylation, glycosylation, and the introduction of different substituents on the flavonoid rings.[4][5][6] The structure-activity relationship (SAR) studies have revealed that the position and nature of these modifications play a crucial role in determining the anticancer potency.[5]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity (IC50 values) of selected quercetin analogues against various human cancer cell lines. This data has been compiled from multiple studies to provide a comparative overview.

| Analogue/Derivative | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Quercetin | - | MCF-7 (Breast) | 37.06 ± 0.08 | [6] |

| HepG2 (Liver) | > 50 | [4] | ||

| HCT-15 (Colon) | > 50 | [4] | ||

| PC-3 (Prostate) | > 50 | [4] | ||

| HCT116 (Colon) | 5.79 ± 0.13 | [7] | ||

| MDA-MB-231 (Breast) | 5.81 ± 0.13 | [7] | ||

| Compound 1a | Removal of multiple OH groups, Cl at p-position of B-ring | HepG2 (Liver) | < 10 | [4] |

| Compound 1c | Removal of multiple OH groups, OCH3 at p-position of B-ring | HCT-15 (Colon) | < 10 | [4] |

| Compound 1e | Removal of multiple OH groups, N(CH3)2 at p-position of B-ring | HCT-15 (Colon) | < 10 | [4] |

| Compound 3e | Quinoline moiety at 3-OH position | HepG-2 (Liver) | 6.722 | [8] |

| Derivative 2q | Schiff Base derivative | MCF-7 (Breast) | 39.7 ± 0.7 | [6] |

| Derivative 4q | Schiff Base derivative | MCF-7 (Breast) | 36.65 ± 0.25 | [6] |

| Derivative 8q | Schiff Base derivative | MCF-7 (Breast) | 35.49 ± 0.21 | [6] |

| Derivative 9q | Schiff Base derivative | MCF-7 (Breast) | 36.99 ± 0.45 | [6] |

| O-methylated analogues | Methylation at various OH positions | Various lung cancer cell lines | Variable | [5] |

| O-alkylated analogues | Alkylation at various OH positions | 16 cancer cell lines | Variable | [5] |

Key Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays commonly used to evaluate the biological activity of quercetin analogues.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quercetin analogues and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

TBARS Assay for Antioxidant Activity

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation, which is an indicator of oxidative stress.[11][12]

Protocol:

-

Sample Preparation: Prepare tissue homogenates or cell lysates.

-

Reaction Mixture: To 100 µL of the sample, add 100 µL of SDS (8.1%) and 750 µL of 20% acetic acid solution (pH 3.5).

-

TBA Addition: Add 750 µL of 0.8% thiobarbituric acid (TBA) and bring the final volume to 2.0 mL with distilled water.

-

Incubation: Heat the mixture at 95°C for 60 minutes.

-

Extraction: Cool the tubes and add 1.0 mL of n-butanol and 5.0 mL of pyridine. Shake vigorously and centrifuge at 4000 rpm for 10 minutes.

-

Absorbance Measurement: Measure the absorbance of the organic layer at 532 nm.

-

Calculation: Calculate the concentration of TBARS using a standard curve of malondialdehyde (MDA).

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

The carrageenan-induced paw edema model is a classic in vivo assay to screen for acute anti-inflammatory activity.[1][5][7]

Protocol:

-

Animal Dosing: Administer the quercetin analogues or a reference anti-inflammatory drug (e.g., indomethacin) to rodents (rats or mice) orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30 or 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways Modulated by Quercetin Analogues

Quercetin and its analogues exert their biological effects by modulating various intracellular signaling pathways involved in cell proliferation, survival, and inflammation. The PI3K/Akt and EGFR-TK signaling pathways are two of the most well-documented targets.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Quercetin and its derivatives have been shown to inhibit this pathway at multiple levels.[3][6][13]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quercetin analogues.

EGFR-TK Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase (TK) that, upon activation, triggers downstream signaling cascades, including the Ras/Raf/MEK/ERK pathway, leading to cell proliferation and survival. Overexpression or mutations of EGFR are common in various cancers. Quercetin and its analogues can directly inhibit EGFR tyrosine kinase activity.[5][9]

Caption: Inhibition of the EGFR-TK signaling pathway by quercetin analogues.

Conclusion

The structural modification of quercetin has proven to be a fruitful strategy for developing novel compounds with enhanced biological activities, particularly in the realm of cancer therapy. The data and protocols presented in this guide offer a valuable resource for researchers working on the development of quercetin-based therapeutics. Further investigations into the synthesis of novel analogues, elucidation of their precise mechanisms of action, and in vivo efficacy studies are warranted to translate the therapeutic potential of these promising compounds into clinical applications.

References

- 1. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The antiproliferative effect of Quercetin in cancer cells is mediated via inhibition of the PI3K-Akt/PKB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. inotiv.com [inotiv.com]

- 8. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 9. Quercetin Derivatives as Potential Therapeutic Agents: An Updated Perspective on the Treatment of Nicotine-Induced Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. 3.5.2. TBARS Assay [bio-protocol.org]

- 12. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Exploring the Bioavailability of Questin: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Questin, a dihydroxyanthraquinone derivative with the chemical structure 1,6-dihydroxy-8-methoxy-3-methylanthracene-9,10-dione, is a compound of growing interest in pharmacological research.[1] Functionally related to emodin, this compound belongs to the anthraquinone class of natural products, which are known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] However, the therapeutic potential of anthraquinones is often limited by their low oral bioavailability. This technical guide provides an in-depth exploration of the potential bioavailability of this compound by examining data from structurally similar and well-studied anthraquinones, namely emodin and rhein. The guide will cover their pharmacokinetic profiles, metabolic pathways, and the experimental protocols used to determine these parameters, offering a foundational understanding for the development of this compound as a therapeutic agent.

Pharmacokinetic Profile of Structurally Similar Anthraquinones

The oral bioavailability of anthraquinones is generally low due to factors such as poor aqueous solubility and extensive first-pass metabolism.[4][5] Studies on emodin and rhein, which share the core anthraquinone structure with this compound, provide valuable insights into the expected pharmacokinetic behavior of this compound.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for emodin and rhein from preclinical studies in rats. These values highlight the challenges in achieving high systemic exposure after oral administration.

Table 1: Pharmacokinetic Parameters of Emodin in Rats Following Oral Administration

| Dosage (mg/kg) | Cmax (μg/mL) | Tmax (h) | AUC (μg/mL*h) | Reference |

| 20 | Not Detected (Parent) | - | - | [2][6] |